molecular formula C16H20N4O4S B2781133 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034540-00-4

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

货号: B2781133
CAS 编号: 2034540-00-4
分子量: 364.42
InChI 键: PPPZEPIERDIQFU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, synthesizing findings from various studies, including its mechanisms of action and potential therapeutic applications.

Chemical Structure

The structural formula of this compound can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure incorporates a furan ring, a pyrazine moiety, and a piperidine core, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Cytotoxicity : The compound shows promising cytotoxic effects against various cancer cell lines.
  • Apoptosis Induction : It may activate apoptotic pathways through caspase activation and modulation of key proteins involved in apoptosis, such as p53 and Bax.
  • Autophagy Modulation : Evidence suggests that it can induce autophagy, which is crucial for cellular homeostasis and survival under stress conditions.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For example, in assays involving breast cancer cells (MCF-7 and MDA-MB-231), the compound exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin. The following table summarizes the findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.25Apoptosis via caspase activation
MDA-MB-2310.5Induction of autophagy
Normal Cells>10Selective toxicity

The results indicate that this compound exhibits a higher selectivity towards cancer cells over normal cells, highlighting its potential as a targeted therapeutic agent.

Case Studies

A notable study focused on the compound's effects on apoptosis revealed that it significantly increased the expression of pro-apoptotic markers while decreasing anti-apoptotic markers. This dual action enhances its potential as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrazine-furan core via nucleophilic substitution or Suzuki coupling.
  • Step 2: Introduction of the methylsulfonyl-piperidine moiety via amide coupling (e.g., HBTU or EDC/NHS-mediated reactions).
  • Step 3: Final purification using column chromatography or recrystallization.
    Optimization Strategies:
  • Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) improves reaction efficiency and reduces side products .
  • Control pH (6–8) and temperature (0–25°C) during amide bond formation to minimize hydrolysis .
  • Monitor progress with TLC or HPLC to terminate reactions at >90% conversion .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm connectivity of the furan (δ 6.2–7.4 ppm), pyrazine (δ 8.1–8.9 ppm), and piperidine (δ 1.5–3.5 ppm) groups .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the methylsulfonyl and amide regions .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS: [M+H]+ expected ~420–430 Da) .
  • X-ray Crystallography: Determine 3D conformation and hydrogen-bonding patterns (if single crystals are obtainable) .

Q. What in vitro assays are appropriate for the initial evaluation of its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., IC50 determination via fluorescence quenching) .
  • Cellular Viability Assays: Use MTT or resazurin assays in cancer cell lines (e.g., IC50 in HeLa or MCF-7 cells) .
  • Binding Affinity Studies: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions (e.g., KD < 1 µM suggests high potency) .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the compound’s interactions with biological targets?

Methodological Answer:

  • Target Selection: Prioritize proteins with structural homology to known piperidine/sulfonamide-binding domains (e.g., carbonic anhydrase or kinase ATP pockets) .
  • Docking Workflow:
    • Prepare the ligand (protonation states, energy minimization) using AutoDock Tools.
    • Use AutoDock Vina or Schrödinger Glide for flexible docking with a grid centered on the active site.
    • Validate poses with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
  • Key Metrics: Binding energy (ΔG ≤ −8 kcal/mol), hydrogen-bond interactions with catalytic residues (e.g., Lys, Asp) .

Q. How can researchers resolve contradictions in biochemical assay data across different studies (e.g., conflicting IC50 values)?

Methodological Answer:

  • Cross-Validation: Replicate assays using orthogonal methods (e.g., SPR vs. MST for binding affinity) .
  • Buffer Conditions: Standardize pH (7.4), ionic strength (150 mM NaCl), and co-solvents (≤1% DMSO) to minimize variability .
  • Compound Integrity: Verify purity (>95% by HPLC) and stability (e.g., LC-MS after 24h in assay buffer) to rule out degradation artifacts .

Q. What strategies can guide the design of derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Core Modifications:
    • Replace the furan with thiophene or pyrrole to assess heterocycle effects on solubility .
    • Vary the methylsulfonyl group (e.g., ethylsulfonyl, sulfonamide) to modulate electron-withdrawing properties .
  • Substituent Analysis:
    • Introduce halogen atoms (Cl, F) at the pyrazine 5-position to enhance target engagement via hydrophobic interactions .
    • Add polar groups (e.g., hydroxyl, amine) to the piperidine ring to improve water solubility .

Q. How can researchers analyze the compound’s stability under physiological and storage conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Hydrolysis: Incubate in pH 1–13 buffers (37°C, 24h) and monitor degradation via HPLC .
    • Oxidation: Treat with H2O2 (3% w/v) to identify susceptible sites (e.g., furan ring oxidation) .
  • Long-Term Stability: Store at −20°C under argon; assess purity monthly for 12 months .

Q. What advanced techniques can elucidate off-target effects in complex biological systems?

Methodological Answer:

  • Chemical Proteomics:
    • Use photoaffinity labeling with a biotinylated probe to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS identification .
    • Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing .
  • Transcriptomics: RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

属性

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-25(22,23)20-8-4-12(5-9-20)16(21)19-11-13-15(18-7-6-17-13)14-3-2-10-24-14/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPZEPIERDIQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。